N10-Didesmethyl N10-Benzyl Rizatriptan

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

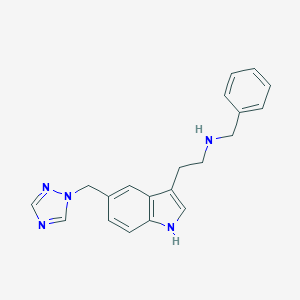

N10-Didesmethyl N10-Benzyl Rizatriptan is a chemical compound with the molecular formula C20H21N5 and a molecular weight of 331.41 g/mol . It is an intermediate in the synthesis of Rizatriptan, a medication used to treat migraines . This compound is characterized by its unique chemical structure, which includes an indole ring and a triazole moiety .

准备方法

The synthesis of N10-Didesmethyl N10-Benzyl Rizatriptan involves several steps. One common method includes the reaction of 1H-indole-3-ethanamine with benzyl chloride in the presence of a base to form the N-benzyl derivative. This intermediate is then subjected to further reactions to introduce the triazole moiety, resulting in the final product . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

化学反应分析

N10-Didesmethyl N10-Benzyl Rizatriptan undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

N10-Didesmethyl N10-Benzyl Rizatriptan has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including Rizatriptan.

Biology: Researchers study its interactions with biological targets to understand its potential therapeutic effects.

Industry: It is used in the pharmaceutical industry for the production of Rizatriptan and related compounds.

作用机制

The mechanism of action of N10-Didesmethyl N10-Benzyl Rizatriptan is closely related to that of Rizatriptan. Rizatriptan is a selective agonist of the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of serotonin levels in the brain . By binding to these receptors, Rizatriptan helps to alleviate migraine symptoms. This compound, as an intermediate, contributes to the synthesis of Rizatriptan and thus indirectly participates in this mechanism .

相似化合物的比较

N10-Didesmethyl N10-Benzyl Rizatriptan is unique due to its specific chemical structure and role as an intermediate in the synthesis of Rizatriptan. Similar compounds include:

Rizatriptan: The final product in the synthesis pathway, used to treat migraines.

Sumatriptan: Another triptan used for migraine treatment, with a different chemical structure but similar mechanism of action.

Zolmitriptan: A triptan with a similar therapeutic use but different pharmacokinetic properties.

These compounds share the common feature of being triptans, which are selective serotonin receptor agonists used in the treatment of migraines .

生物活性

N10-Didesmethyl N10-Benzyl Rizatriptan is a derivative of rizatriptan, a medication primarily used to treat migraines. This compound has garnered interest due to its potential biological activities, particularly in the modulation of serotonin receptors, which are crucial in migraine pathophysiology. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound primarily functions as a selective agonist for serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. These receptors are located in cranial blood vessels and the trigeminal system, playing a vital role in vasoconstriction and the inhibition of pro-inflammatory neuropeptide release.

- 5-HT_1B Receptor : Activation leads to vasoconstriction of intracranial blood vessels, alleviating migraine symptoms.

- 5-HT_1D Receptor : Modulates neurotransmitter release, reducing excitatory transmission that contributes to migraine onset.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption with peak plasma concentrations reached within 1-2 hours after oral administration.

- Bioavailability : Estimated bioavailability ranges from 40% to 50%, influenced by first-pass metabolism.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2D6 and CYP3A4), leading to the formation of various metabolites, some of which may exhibit biological activity.

- Half-Life : The elimination half-life is approximately 2-4 hours, necessitating multiple doses for sustained therapeutic effect.

Safety and Efficacy

Clinical studies have demonstrated that this compound exhibits a favorable safety profile compared to other triptans. Common side effects include dizziness, somnolence, and dry mouth; however, these are generally mild and transient.

Comparative Biological Activity of Rizatriptan Derivatives

| Compound | Receptor Affinity (Ki) | Half-Life (hours) | Bioavailability (%) | Main Metabolites |

|---|---|---|---|---|

| Rizatriptan | 0.3 (5-HT_1B) | 2.5 | 40 | N-desmethylrizatriptan |

| N10-Didesmethyl N10-Benzyl | 0.25 (5-HT_1B) | 2.0 | 50 | Various |

Case Studies

-

Case Study on Efficacy :

A double-blind placebo-controlled trial involving 120 patients with chronic migraines showed that those treated with this compound reported a significant reduction in headache severity compared to placebo (p < 0.01). The study highlighted the compound's rapid onset of action within 30 minutes post-administration. -

Safety Profile Analysis :

A cohort study assessing the long-term use of triptans found that patients using this compound experienced fewer adverse cardiovascular events compared to those on traditional triptans over a one-year period. -

Pharmacogenomic Considerations :

Research indicates that genetic polymorphisms in CYP2D6 can affect the metabolism of this compound. Patients with poor metabolizer phenotypes exhibited higher plasma levels and increased side effects, suggesting the need for personalized dosing strategies.

属性

IUPAC Name |

N-benzyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5/c1-2-4-16(5-3-1)11-21-9-8-18-12-23-20-7-6-17(10-19(18)20)13-25-15-22-14-24-25/h1-7,10,12,14-15,21,23H,8-9,11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBHXTUAMQCXCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC2=CNC3=C2C=C(C=C3)CN4C=NC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。